Dihydroxymethylfuratrizine
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Overview
Description
Dihydroxymethylfuratrizine is an organic compound with the molecular formula C11H11N5O5. It is known for its unique structure, which includes a furan ring substituted with nitro and triazine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroxymethylfuratrizine can be synthesized through a multi-step process involving the reaction of appropriate aldehydes with hydrazides. One common method involves the condensation of 5-nitro-2-furaldehyde with 3-amino-1,2,4-triazine in the presence of formaldehyde. The reaction typically requires acidic or basic conditions to proceed efficiently .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Dihydroxymethylfuratrizine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted furans and triazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research has indicated its potential use in treating gastrointestinal infections.
Industry: It is used as a precursor in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of dihydroxymethylfuratrizine involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Furatone: Another furan derivative with similar antimicrobial properties.
Panfuran-S: A commercial formulation containing dihydroxymethylfuratrizine, used for treating infections.
Nitrofurans: A class of compounds known for their antibacterial activity.
Uniqueness: this compound stands out due to its unique combination of a furan ring and triazine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
794-93-4 |
---|---|
Molecular Formula |
C11H11N5O5 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
[hydroxymethyl-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]amino]methanol |
InChI |
InChI=1S/C11H11N5O5/c17-6-15(7-18)11-12-5-8(13-14-11)1-2-9-3-4-10(21-9)16(19)20/h1-5,17-18H,6-7H2/b2-1+ |
InChI Key |
RQWQIVXLPCFXCO-OWOJBTEDSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N(CO)CO |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CN=C(N=N2)N(CO)CO |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N(CO)CO |
794-93-4 | |
Pictograms |
Health Hazard |
Synonyms |
3-(dihydroxymethyl)amino-6-(5-nitro-2-furylethenyl)-1,2,4-triazine 3-di(hydroxymethyl)amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine dihydroxymethylfuratrizine Panfuran S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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